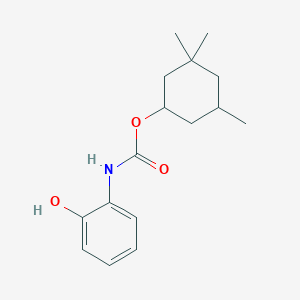

Cyclohexyl carbamate derivative 4

説明

Cyclohexyl carbamate derivative 4 (hereafter referred to as Compound 4) is a synthetic small molecule characterized by a cyclohexyl group linked to a carbamate functional group. Its design leverages the lipophilic and steric properties of the cyclohexyl moiety, which has been shown to enhance binding affinity in hydrophobic pockets of biological targets . Compound 4 exhibits notable cytotoxic activity against cancer cell lines, such as HCT-116 (human colon cancer), with growth inhibition exceeding 50% at concentrations as low as 1 μM . Its potency is attributed to the optimal balance of lipophilicity and steric bulk, making it a promising candidate for antitumor drug development.

特性

分子式 |

C16H23NO3 |

|---|---|

分子量 |

277.36 g/mol |

IUPAC名 |

(3,3,5-trimethylcyclohexyl) N-(2-hydroxyphenyl)carbamate |

InChI |

InChI=1S/C16H23NO3/c1-11-8-12(10-16(2,3)9-11)20-15(19)17-13-6-4-5-7-14(13)18/h4-7,11-12,18H,8-10H2,1-3H3,(H,17,19) |

InChIキー |

XMUAVVZKNAMDEP-UHFFFAOYSA-N |

正規SMILES |

CC1CC(CC(C1)(C)C)OC(=O)NC2=CC=CC=C2O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Cyclohexyl carbamate derivative 4 can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with an appropriate carbonyl compound, such as a chloroformate or an isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base like triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate catalysts to enhance the reaction rate and yield. The use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process .

化学反応の分析

反応の種類: シクロヘキシルカルバメート誘導体4は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するカルバモイル誘導体を形成するために酸化することができます。

還元: 還元反応は、カルバメート基をアミンに変換することができます。

置換: 求核置換反応は、カルバメート基を他の官能基に置き換えることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: アミンやアルコールなどの求核剤は、置換反応に用いることができ、通常は塩基性条件下で行われます。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな置換カルバメート、アミン、その他の官能化誘導体などがあります .

4. 科学研究への応用

シクロヘキシルカルバメート誘導体4は、科学研究で幅広い用途があります。

化学: ポリマーや医薬品など、より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、酵素阻害や抗菌作用などの潜在的な生物活性について研究されています。

医学: シクロヘキシルカルバメート誘導体は、神経障害の治療や、薬物送達を強化するためのプロドラッグとしての、潜在的な治療用途について研究されています。

工業: この化合物は、安定で柔軟なポリマーを形成する能力により、ポリウレタンフォーム、接着剤、コーティングの製造に使用されています.

科学的研究の応用

Cyclohexyl carbamate derivative 4 has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including polymers and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Cyclohexyl carbamate derivatives are explored for their potential therapeutic applications, such as in the treatment of neurological disorders and as prodrugs to enhance drug delivery.

作用機序

シクロヘキシルカルバメート誘導体4の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。カルバメート基は、酵素の活性部位残基と共有結合を形成することができ、酵素活性の阻害につながります。この機序は、特に医学で使用される酵素阻害剤の文脈で関連しています。 シクロヘキシル基も、化合物の標的への結合親和性と特異性に寄与している可能性があります .

類似化合物との比較

Comparative Analysis with Structural Analogues

Key Findings:

- Aliphatic vs. Aromatic Substituents: Aliphatic derivatives (e.g., 4a–d) show moderate cytotoxicity, while phenyl-substituted analogues (4o–v) achieve >50% growth inhibition at 1 μM due to enhanced lipophilicity . The cyclohexyl derivative 4e (aliphatic series) matches the potency of phenyl-substituted compounds, suggesting that bulky, non-aromatic substituents can mimic phenyl group efficacy . Carbamate-Specific Advantage: The carbamate derivative 4h demonstrates cytotoxicity comparable to phenyl-substituted analogues, highlighting the role of the carbamate group in stabilizing interactions (e.g., hydrogen bonding) with biological targets .

Table 1: Cytotoxic Activity of Selected Derivatives Against HCT-116 Cells

| Compound | Substituent | Growth Inhibition at 1 μM (%) | Reference |

|---|---|---|---|

| 4e | Cyclohexyl | >50 | |

| 4o–v | Phenyl derivatives | >50 | |

| 4h | Carbamate | >50 | |

| 4a–d | Aliphatic | 30–40 |

Antitubercular Activity and Substituent Optimization

Key Findings:

- Lipophilicity and Size Dependence :

- In antitubercular derivatives (e.g., 6g ), a cyclohexyl substituent yields the lowest MIC value (0.625 μg mL⁻¹), outperforming smaller (e.g., cyclopentyl) or larger (e.g., 4-ethyl-cyclohexyl) groups .

- Increased substituent bulk (e.g., adamantanyl) abolishes activity, indicating a size-restricted hydrophobic pocket in the target enzyme .

Table 2: Antitubercular Activity of Cyclohexyl Derivatives

| Compound | Substituent | MIC (μg mL⁻¹) | Reference |

|---|---|---|---|

| 6g | Cyclohexyl | 0.625 | |

| 6h | 4-Ethyl-cyclohexyl | 2.5 | |

| 6i | 4-t-Butyl-cyclohexyl | >10 |

Physicochemical Property Relationships

Key Findings:

- Contradictory Roles of Lipophilicity :

- Steric Effects : Molar refractivity (MR) and π values correlate weakly with electronic effects but strongly influence binding kinetics. Cyclohexyl groups provide an optimal MR (steric bulk) for diverse targets .

Q & A

Q. What are the key synthetic steps for preparing cyclohexyl carbamate derivatives, and how are intermediates purified?

The synthesis typically involves sequential nucleophilic substitutions and reductions. For example, tert-butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate is synthesized by reacting 2,4-dichloro-5-nitropyrimidine with tert-butyl ((1-aminocyclohexyl)methyl)carbamate in THF under basic conditions (NaHCO₃). Purification is achieved via column chromatography, with intermediates verified using mass spectrometry (e.g., MS (ESI+): m/z 386 [M + H]+) . Subsequent steps, such as nitro-group reduction using Fe powder and NH₄Cl in ethanol, yield amino intermediates, which are further functionalized with carbamate groups .

Q. How can researchers validate the identity of cyclohexyl carbamate derivatives during synthesis?

Analytical techniques include:

- Mass spectrometry (MS): Molecular ion peaks (e.g., m/z 356 [M + H]+ for tert-butyl ((1-((5-amino-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate) confirm molecular weight .

- Chromatography: Column chromatography (silica gel) with gradient elution separates intermediates, while TLC monitors reaction progress .

- NMR spectroscopy: Structural confirmation is achieved through ¹H/¹³C NMR, though specific data are not provided in the evidence.

Q. What in vitro assays are used to evaluate the biological activity of cyclohexyl carbamate derivatives?

Standard assays include:

- Cytotoxicity testing: Compounds are screened against cancer cell lines (e.g., HCT-116 colon cancer) at concentrations (1–20 μM) over 72 hours, with growth inhibition reported as a percentage relative to controls .

- Enzyme inhibition: Cholinesterase activity (e.g., EeAChE, eqBChE) is measured using spectrophotometric methods, with IC₅₀ values calculated from triplicate experiments .

Advanced Research Questions

Q. How do structural modifications (e.g., aliphatic vs. aromatic substituents) impact the cytotoxic potency of cyclohexyl carbamate derivatives?

Lipophilic bulky substituents enhance cytotoxicity. For instance:

- Phenyl-substituted derivatives (e.g., 4o–4v) show >50% growth inhibition at 1 μM in HCT-116 cells, likely due to improved membrane permeability and target engagement .

- Aliphatic derivatives (e.g., cyclohexyl derivative 4e) exhibit comparable potency to phenyl-substituted analogs, suggesting steric and hydrophobic interactions are critical .

- Carbamate derivatives (e.g., 4h) retain high activity, enabling further diversification of the scaffold .

Q. What strategies resolve contradictions in biological data between structurally similar derivatives?

Contradictions may arise from subtle differences in electronic or steric effects. Methodological approaches include:

- Dose-response analysis: Validate potency trends across multiple concentrations.

- Computational modeling: Use molecular docking or QSAR to predict binding affinities and rationalize outliers .

- Metabolic stability assays: Assess whether differential cytotoxicity stems from metabolic activation/degradation .

Q. How can reaction conditions be optimized for large-scale synthesis of cyclohexyl carbamate derivatives?

Critical parameters include:

- Solvent selection: THF or ethanol for solubility and reaction efficiency .

- Catalyst systems: Palladium-based catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) for coupling reactions under inert atmospheres .

- Workup protocols: Quenching with water followed by EtOAc extraction and MgSO₄ drying minimizes impurities .

Q. What mechanisms underlie the antiviral activity of carbamate-containing derivatives against SARS-CoV-2?

Carbamate groups enhance binding to viral proteases. For example, a P4 N-terminal carbamate in boceprevir derivatives inhibits SARS-CoV-2 main protease (MPI) by forming covalent interactions with catalytic residues. This is validated through enzymatic assays and structural studies (e.g., X-ray crystallography) .

Q. How do cyclohexyl carbamate derivatives interact with para-CEST agents in physico-chemical studies?

Europium complexes of carbamate ligands (e.g., EuL) are characterized using para-CEST MRI, ¹H NMR, and X-ray crystallography. The carbamate moiety facilitates proton exchange, which is critical for contrast enhancement in enzymatic detection .

Methodological Notes

- Data interpretation: Always correlate synthetic yields (>70% in optimized protocols) with analytical purity (≥95% by HPLC) .

- Biological assays: Include positive controls (e.g., securinine for cytotoxicity) and validate results across multiple cell lines .

- Computational tools: Use Schrödinger Suite or AutoDock for docking studies to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。